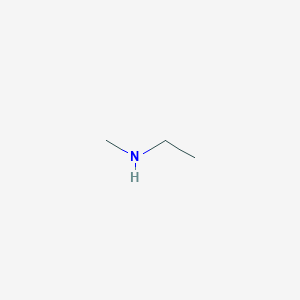

N-Ethylmethylamine

Description

Properties

IUPAC Name |

N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060793 | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic liquid; Boiling point = 36-37 deg C; [Sigma-Aldrich MSDS] | |

| Record name | N-Ethylmethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

390.0 [mmHg] | |

| Record name | N-Ethylmethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20880 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-78-2 | |

| Record name | N-Ethyl-N-methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02396 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanamine, N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE3IIW7JBO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethylmethylamine CAS number and properties

An In-depth Technical Guide to N-Ethylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as N-methylethanamine, is a secondary aliphatic amine with the chemical formula C₃H₉N.[1] Its CAS number is 624-78-2.[2][3] This colorless to light yellow liquid is characterized by a distinct amine-like or ammoniacal odor.[1][3] As a versatile chemical building block, this compound is a key intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical, agrochemical, and materials science sectors.[3][4][5] Its utility stems from the nucleophilic nitrogen atom, which readily participates in reactions like acylation, alkylation, and reductive amination.[4] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is a volatile and flammable liquid that is soluble in water.[1][3][6] Its basic nature is a key chemical characteristic, with a pKa of 10.9 for its conjugate acid.[1] A summary of its core physicochemical properties is detailed below.

| Property | Value | Source(s) |

| CAS Number | 624-78-2 | [2][3] |

| Molecular Formula | C₃H₉N | [1][3][7] |

| Molecular Weight | 59.11 g/mol | [1][8] |

| Appearance | Colorless to light yellow liquid | [1][2][7] |

| Boiling Point | 36-37 °C | [1][2][7] |

| Melting Point | -71 °C (estimated) | [1] |

| Density | 0.688 g/mL at 25 °C | [1][2][8] |

| Refractive Index | n20/D 1.374 | [2][8] |

| Flash Point | < -34 °C | [1] |

| Vapor Pressure | 8.53 psi (20 °C) | [7][8] |

| Storage Temperature | 2-8°C | [8] |

Synthesis Methodologies

Several methods exist for the synthesis of this compound. The choice of route often depends on the desired scale, purity requirements, and available starting materials. Two common laboratory-scale methods are reductive amination and direct alkylation.[9] Industrial production often utilizes reductive amination under high pressure.[10]

Experimental Protocol 1: Reductive Amination

This method involves the reaction of methylamine with acetaldehyde to form an imine intermediate, which is then reduced in situ to the target secondary amine.[1][9]

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve methylamine (1.0 equivalent) in methanol. Cool the solution to 0 °C with stirring.

-

Imine Formation: Add acetaldehyde (1.1 equivalents) dropwise to the cooled solution. Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.[9]

-

Reduction: Cool the reaction mixture back to 0 °C. Add a reducing agent, such as sodium borohydride (1.5 equivalents), in small portions. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.[9]

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product from the aqueous layer using an organic solvent like diethyl ether (3 x 50 mL). Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation to yield pure this compound.[9]

Caption: Workflow for this compound synthesis via reductive amination.

Experimental Protocol 2: Alkylation of Ethylamine

This classical approach involves the direct alkylation of a primary amine (ethylamine) with an alkyl halide (methyl iodide). Stoichiometry must be carefully controlled to minimize over-alkylation to the tertiary amine.[9]

Methodology:

-

Reaction Setup: In a pressure-rated vessel, dissolve ethylamine (2.0 equivalents) in a suitable solvent such as ethanol.[9]

-

Alkylation: Add methyl iodide (1.0 equivalent) to the solution. Seal the vessel securely.[9]

-

Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours.[9]

-

Work-up: After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure. Remove the solvent under reduced pressure.

-

Purification: The resulting mixture contains the hydroiodide salt of this compound. Treat this mixture with a strong base (e.g., NaOH) to liberate the free amine. The product is then extracted with an organic solvent, dried, and purified by fractional distillation.[9][11]

Caption: Workflow for this compound synthesis via direct alkylation.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in several fields:

-

Pharmaceutical Synthesis: It is used in the preparation of active pharmaceutical ingredients (APIs). For example, it is involved in manufacturing molecules for treating neurodegenerative diseases.[4][10][12] Its incorporation can influence a drug candidate's solubility, metabolic stability, and binding affinity.[4]

-

Agrochemicals: The compound is a building block for various agrochemicals.[3][13]

-

Materials Science: In the electronics industry, this compound is used to synthesize metal salts like tetrakis(ethylmethylamino)hafnium and tetrakis(ethylmethylamino)zirconium.[5][10] These volatile precursors are essential for depositing metal films during semiconductor fabrication.[5][10] It is also used to create N-ethyl-methyl acrylamide, a monomer for producing polymers used in coatings and adhesives.[2][5]

Characterization

Confirming the identity and purity of synthesized this compound is critical. A standard workflow involves a combination of spectroscopic and chromatographic techniques.

Caption: A logical workflow for the characterization of this compound.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is highly flammable, corrosive, and harmful if inhaled, swallowed, or in contact with skin.[14][15][16]

| Hazard Type | GHS Classification & Statements | Precautionary Measures |

| Physical Hazard | Flammable Liquid (Category 2) - H225: Highly flammable liquid and vapor. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P233: Keep container tightly closed.[14][16] |

| Health Hazard | Acute Toxicity (Oral, Dermal, Inhalation - Category 4) - H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[14][17] |

| Health Hazard | Skin Corrosion/Irritation (Category 1A/1B) - H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[14][17] |

| Health Hazard | Serious Eye Damage (Category 1) - H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[14][16] |

Handling: Always use this compound in a well-ventilated chemical fume hood.[15] Use spark-proof tools and ensure all equipment is grounded to prevent static discharge.[15] Storage: Store in a cool, well-ventilated area, away from incompatible materials such as acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[8][15] Keep containers tightly closed.[15]

Conclusion

This compound is a fundamental secondary amine with significant utility in organic synthesis. Its well-defined properties and reactivity make it an indispensable intermediate for professionals in drug development, materials science, and agrochemical research. A thorough understanding of its synthesis, characterization, and safe handling protocols is essential for its effective and responsible use in a research and development setting.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | 624-78-2 [chemicalbook.com]

- 3. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound|CAS 624-78-2|RUO [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. lifechempharma.com [lifechempharma.com]

- 8. This compound 97 624-78-2 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. echemi.com [echemi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N-Methylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylethanamine (CAS No. 624-78-2), a secondary aliphatic amine, is a versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its utility as a synthetic intermediate stems from the reactivity of its secondary amine functionality, which allows for the straightforward introduction of the ethylmethylamino group into more complex molecular architectures.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of N-methylethanamine, detailed experimental protocols for their determination, and an exploration of its reactivity and role in drug development.

Physical Properties

N-methylethanamine is a colorless to light yellow, volatile, and hygroscopic liquid with a characteristic ammonia-like odor.[3][4][5] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of N-Methylethanamine

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₉N | [1][5] |

| Molecular Weight | 59.11 g/mol | [1][5] |

| CAS Number | 624-78-2 | [1][5] |

| Boiling Point | 36-37 °C | [1][4] |

| Melting Point | -107 °C | [1] |

| Density | 0.688 g/cm³ at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.374 | [2] |

| pKa (conjugate acid) | 10.9 | [4] |

| logP | 0.15 | [4] |

| Vapor Pressure | 390.0 mmHg at 25 °C | [4] |

| Solubility | Soluble in water | [1][5] |

Chemical Properties and Reactivity

The chemical behavior of N-methylethanamine is dominated by the lone pair of electrons on the nitrogen atom, which imparts both basic and nucleophilic characteristics.[6]

Basicity

As a secondary amine, N-methylethanamine is a weak base and reacts with acids to form the corresponding ethylmethylammonium salts. The pKa of its conjugate acid is 10.9, indicating it is a stronger base than ammonia.[4]

Nucleophilicity and Synthetic Applications

The nucleophilic nature of the secondary amine makes N-methylethanamine a valuable reagent in a variety of chemical transformations.

-

Alkylation: It readily undergoes alkylation reactions with alkyl halides to form tertiary amines. However, these reactions can be difficult to control and may lead to the formation of quaternary ammonium salts.[7][8]

-

Acylation: N-methylethanamine reacts with acyl chlorides and acid anhydrides in nucleophilic acyl substitution reactions to yield N-ethyl-N-methylamides. This reaction is generally more controlled than alkylation, as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation.[7][9]

-

Reaction with Carbonyls: It can react with aldehydes and ketones to form enamines.[7]

Due to its secondary amine structure, N-methylethanamine is a potential precursor to the formation of N-nitrosamines, such as N-Nitroso-N-methylethanamine (NMEA), in the presence of nitrosating agents. This is a critical consideration in the context of pharmaceutical development and manufacturing, as nitrosamines are a class of probable human carcinogens.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of key physical and chemical properties of N-methylethanamine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of N-methylethanamine can be determined using a Thiele tube.[10]

-

Sample Preparation: A small amount of N-methylethanamine (a few microliters) is introduced into a small-diameter test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated. As the temperature approaches the boiling point of N-methylethanamine, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Measurement: The heat source is removed, and the liquid is allowed to cool. The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Determination of Melting Point

Given that N-methylethanamine is a liquid at room temperature with a very low melting point (-107 °C), its melting point is typically determined using a cryostat or a specialized low-temperature apparatus.[1][11][12]

-

Sample Preparation: A small sample of N-methylethanamine is placed in a capillary tube.

-

Cooling: The capillary tube is placed in a cooling bath (e.g., liquid nitrogen or a dry ice/acetone slurry) within a melting point apparatus capable of reaching and controlling cryogenic temperatures.

-

Observation: The sample is cooled until it solidifies. The temperature is then slowly increased.

-

Measurement: The melting point is recorded as the temperature range over which the solid first begins to melt until it becomes completely liquid.

Determination of Density (Vibrating Tube Densimeter)

The density of N-methylethanamine can be accurately measured using a vibrating tube densimeter.[13]

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and deionized water, at the desired temperature (e.g., 25 °C).

-

Sample Injection: A small volume of N-methylethanamine is injected into the oscillating U-tube of the densimeter.

-

Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the liquid.

-

Calculation: The density of N-methylethanamine is calculated by the instrument's software based on the calibration data and the measured oscillation period.

Determination of pKa (Potentiometric Titration)

The pKa of the conjugate acid of N-methylethanamine can be determined by potentiometric titration.[14][15][16]

-

Solution Preparation: A solution of N-methylethanamine of known concentration (e.g., 0.1 M) is prepared in water.

-

Titration Setup: The amine solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., 0.1 M HCl) is placed in a burette.

-

Titration: The acid is added to the amine solution in small, precise increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of acid added. The equivalence point is determined from the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of N-methylethanamine.

Table 2: Spectroscopic Data for N-Methylethanamine

| Technique | Expected Data | Reference(s) |

| ¹H NMR (δ, ppm) | ~2.6 (q, 2H, -CH₂-), ~2.4 (s, 3H, N-CH₃), ~1.1 (t, 3H, -CH₃), ~1.0 (s, 1H, N-H) | [1][17] |

| ¹³C NMR (δ, ppm) | ~48 (-CH₂-), ~36 (N-CH₃), ~15 (-CH₃) | [1][18] |

| IR (ν, cm⁻¹) | ~3300 (N-H stretch), ~2970-2800 (C-H stretch), ~1460 (C-H bend), ~1130 (C-N stretch) | [1][3] |

| Mass Spec (m/z) | 59 (M+), 44 ([M-CH₃]⁺, base peak), 29 ([C₂H₅]⁺) | [1][19] |

Role in Drug Development and Visualization of Relevant Pathways

N-methylethanamine is not typically a pharmacologically active molecule itself. Instead, its significance in drug development lies in its role as a key synthetic intermediate.[2] The ethylmethylamino moiety is a structural feature present in a variety of biologically active compounds.[2]

A notable example is in the synthesis of certain cyclin-dependent kinase (CDK) inhibitors, which are a class of drugs investigated for cancer therapy.[20][21] CDKs are crucial for the regulation of the cell cycle, and their inhibition can halt the proliferation of cancer cells.[20]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-methylethanamine via reductive amination, a common industrial method.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

The diagram below provides a simplified representation of the CDK signaling pathway, which is a target for drugs that may be synthesized using N-methylethanamine as a building block.

Conclusion

N-methylethanamine is a foundational chemical for a range of synthetic applications, particularly in the development of new pharmaceutical agents. A thorough understanding of its physical and chemical properties, as well as its reactivity, is essential for its effective and safe use in research and industrial settings. The data and protocols presented in this guide offer a comprehensive resource for scientists and professionals engaged in drug discovery and development, providing the necessary information to leverage the synthetic potential of this versatile secondary amine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. researchgate.net [researchgate.net]

- 14. 3.2. pKa Analysis [bio-protocol.org]

- 15. matec-conferences.org [matec-conferences.org]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

The Pivotal Role of N-Ethylmethylamine in Modern Organic Synthesis: A Technical Guide

For Immediate Release

N-Ethylmethylamine (EMA), a secondary aliphatic amine, has emerged as a cornerstone in the landscape of organic synthesis, providing a versatile and reactive scaffold for the construction of a wide array of complex molecules. This technical guide offers an in-depth exploration of the core applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in drug development and agrochemical innovation.

Core Properties and Reactivity

This compound (CAS: 624-78-2) is a colorless to light yellow liquid characterized by its nucleophilic nitrogen atom, a feature that underpins its broad reactivity profile.[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for its application in synthetic protocols.

| Property | Value | References |

| Molecular Formula | C₃H₉N | [3] |

| Molecular Weight | 59.11 g/mol | [3] |

| Boiling Point | 36-37 °C | [3][4] |

| Density | 0.688 g/mL at 25 °C | [3][4] |

| pKa of Conjugate Acid | 10.9 (at 25 °C) | [3] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Solubility | Soluble in water | [3] |

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile, readily participating in a variety of fundamental organic transformations, including acylation, alkylation, and reductive amination.[1][2]

Key Synthetic Applications

The utility of this compound spans a multitude of synthetic strategies, from the formation of robust amide bonds to the construction of complex tertiary amines.

Reductive Amination

Reductive amination stands as a powerful and widely employed method for the synthesis of tertiary amines, and this compound is a key reactant in this process.[2] This reaction involves the initial condensation of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[5][6] This one-pot reaction is highly valued for its efficiency and selectivity.[6]

A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough to not reduce the initial carbonyl compound but is effective in reducing the intermediate iminium ion.[7]

General Workflow for Reductive Amination:

Acylation and Amide Bond Formation

The reaction of this compound with acylating agents such as acyl chlorides or anhydrides provides a direct route to the formation of N-ethyl-N-methylamides.[2] This transformation is fundamental in the synthesis of a vast number of compounds, including pharmaceuticals and polymers.[2][3] The high nucleophilicity of this compound ensures efficient reaction, often proceeding under mild conditions.[2]

For instance, the reaction with acryloyl chloride yields N-ethyl-N-methylacrylamide, a monomer used in the synthesis of thermoresponsive polymers.[3][4]

General Workflow for Acylation:

Role in Drug Discovery and Development

This compound is a valuable building block in the pharmaceutical industry, where its incorporation into molecular scaffolds can significantly influence the pharmacological properties of a drug candidate, such as its binding affinity, selectivity, and metabolic stability.[2]

A notable application is in the development of drugs targeting the central nervous system (CNS).[8] Furthermore, this compound has been identified as a promising scaffold for the development of inhibitors for enzymes like soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory and anti-hypertensive drugs.[9]

Simplified Drug Discovery Workflow Incorporating this compound:

Experimental Protocols

Industrial Scale Synthesis of this compound via Reductive Amination

This protocol describes the industrial-scale synthesis of high-purity this compound from monomethylamine and acetaldehyde.[10]

Materials and Equipment:

-

250 L hydrogenation autoclave with stirring and heating/cooling systems

-

Monomethylamine (40.5 wt% aqueous solution)

-

Acetaldehyde

-

Raney nickel catalyst

-

Sodium hydroxide (aqueous solution)

-

Hydrogen gas

-

Fractional distillation column (15-20 theoretical plates)

Procedure:

-

Charge the 250 L autoclave with 89.5 kg of the monomethylamine solution (36.2 kg anhydrous), approximately 5.5 kg of Raney nickel, and about 0.65 kg of sodium hydroxide solution.[10]

-

Pressurize the system with hydrogen gas and heat the mixture to 65-67 °C.[10]

-

Introduce 56.3 kg of acetaldehyde into the autoclave over approximately 3.3 hours, maintaining a hydrogen pressure of around 3 MPa.[10]

-

After the acetaldehyde addition is complete, maintain the reaction at temperature and under hydrogen pressure until hydrogen consumption ceases (approximately 1 hour).[10]

-

Stop the stirring, degas the autoclave, and allow the catalyst to settle.[10]

-

Withdraw the supernatant liquid and subject it to fractional distillation under atmospheric pressure.[10]

-

After removing the light fractions, collect the high-purity this compound.[10]

Quantitative Data:

| Parameter | Value | Reference |

|---|---|---|

| Selectivity to this compound | 85.6 mol% (with respect to acetaldehyde) | [10] |

| Molar Yield of this compound | 93% (relative to monomethylamine) | [10] |

| Purity of Final Product | >99.8% |[10] |

Laboratory Scale Synthesis of N-Methylethylamine

This procedure details a laboratory-scale synthesis of N-methylethylamine.[1]

Step A: Synthesis of N-Benzylideneethylamine

-

In a 2 L three-necked flask equipped with a mechanical stirrer and a thermometer, place 466 g (4.40 moles) of benzaldehyde.[1]

-

Cool the flask to 5 °C in an ice bath and add 200 g (4.44 moles) of anhydrous ethylamine to the stirred benzaldehyde at a rate that maintains the temperature below 15 °C (approximately 50 minutes).[1]

-

Stir the mixture for an additional 30 minutes at room temperature and then let it stand for 1 hour.[1]

-

Remove the water by codistillation with 200 ml of benzene.[1]

-

Purify the resulting N-benzylideneethylamine by distillation. The yield is typically 80-89%.[1]

Step B: Synthesis of N-Methylethylamine

-

Heat 133 g (1.00 mole) of N-benzylideneethylamine with 156 g (1.10 moles) of methyl iodide in a 300-ml pressure bomb at 100 °C for 24 hours.[1]

-

Cool the bomb to 50 °C and pour the dark, viscous oil into 200 ml of water.[1]

-

Rinse the bomb with three 50-ml portions of water and combine the washings with the main solution.[1]

-

Heat the mixture with manual stirring on a steam bath for 20 minutes and then cool in an ice bath to room temperature.[1]

-

Extract the mixture with two 75-ml portions of ether.[1]

-

To liberate the N-methylethylamine, add a solution of 100 g (2.5 moles) of sodium hydroxide in 100 ml of water to a 1 L Claisen flask and heat to about 100 °C on a steam bath.[1]

-

Add the aqueous solution of N-methylethylamine hydriodide to the sodium hydroxide solution over 1.5 hours.[1]

-

After the addition is complete, heat the final solution for an additional 30 minutes.[1]

-

Collect the crude N-methylethylamine (b.p. 30–70 °C) in a receiver cooled with a dry ice/acetone bath.[1]

-

Purify the crude product by distillation from 25 g of solid potassium hydroxide to yield 49–55 g (83–93%) of N-methylethylamine.[1]

Conclusion

This compound is a versatile and indispensable reagent in organic synthesis. Its unique reactivity allows for its efficient incorporation into a diverse range of molecular architectures, making it a critical tool for chemists in academia and industry. From the large-scale production of fine chemicals to the intricate design of novel pharmaceuticals and agrochemicals, the applications of this compound continue to expand, solidifying its position as a key player in modern chemical innovation.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jocpr.com [jocpr.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of this compound as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]

N-Ethylmethylamine: A Versatile Precursor for the Synthesis of Specialized Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethylmethylamine (EMA), a secondary aliphatic amine, has emerged as a critical and versatile building block in modern organic synthesis.[1] Its unique structural features and inherent reactivity make it an invaluable precursor for a diverse array of specialized molecules, ranging from potent pharmaceutical agents to advanced materials for the electronics industry.[2][3] This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in the development of bioactive compounds and functional materials. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and biological pathways are presented to facilitate its use in research and development.

Core Chemical Reactivity of this compound

The synthetic utility of this compound stems from the nucleophilic character of its secondary amine nitrogen. This allows it to readily participate in a variety of fundamental chemical transformations, including:

-

Alkylation and Acylation: As a nucleophile, EMA reacts with alkyl halides and acylating agents to form more complex amines and amides, respectively. These reactions are foundational for building the core structures of many specialized molecules.[1]

-

Reductive Amination: EMA can be reacted with aldehydes and ketones in the presence of a reducing agent to yield tertiary amines. This one-pot reaction is a highly efficient method for introducing the N-ethylmethylamino moiety into a target molecule.[1][4]

-

Nucleophilic Substitution: The amino group of EMA can act as a nucleophile, displacing leaving groups in substitution reactions to form new carbon-nitrogen bonds.[2]

Applications in the Synthesis of Bioactive Molecules

This compound is a key precursor in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system and inflammatory pathways.

Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for the treatment of inflammation and hypertension.[5] Fragment-based drug discovery efforts have identified this compound as a valuable scaffold for the development of potent sEH inhibitors.[2][5] The N-ethylmethylamino group can form crucial hydrogen bond interactions with key catalytic residues (Asp335, Tyr383, and Tyr466) in the active site of the sEH enzyme.[5] While EMA itself exhibits weak inhibitory activity, it serves as a starting point for the synthesis of highly potent analogs.[5]

| Compound | Scaffold | IC50 (µM) | Reference |

| This compound | This compound | 800 | [5] |

| 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol | This compound derivative | 0.51 | [5] |

| A1 | Urea-based piperidine | 0.0001 (hsEH), 0.0001 (msEH) | [6] |

| A9 | Squaramide-based piperidine | 0.0001 (hsEH), 0.0001 (msEH) | [6] |

hsEH: human soluble epoxide hydrolase; msEH: mouse soluble epoxide hydrolase

Caption: Signaling pathway of soluble epoxide hydrolase (sEH) and the point of intervention by sEH inhibitors.

Dopamine Receptor Ligands

The N-ethylmethylamino moiety is a common structural feature in ligands designed to interact with dopamine receptors, which are implicated in various neurological and psychiatric disorders. This compound can be incorporated into various molecular scaffolds, such as piperidine, to generate potent and selective dopamine receptor ligands.

Applications in Materials Science

Beyond pharmaceuticals, this compound is a precursor for the synthesis of specialized molecules used in the electronics industry.

Precursor for Thin Film Deposition

This compound is used in the synthesis of organometallic compounds, such as tetrakis(ethylmethylamino)hafnium (TEMAH), which serve as volatile precursors for the deposition of metal oxide thin films in the manufacture of semiconductors.[3]

Experimental Protocols

Synthesis of High-Purity this compound

This protocol describes an industrial-scale synthesis of high-purity this compound via reductive amination of acetaldehyde with monomethylamine.[7]

Materials:

-

Monomethylamine (40.5 wt% aqueous solution)

-

Acetaldehyde

-

Raney Nickel catalyst

-

Sodium hydroxide (aqueous solution, 450 g/L)

-

Hydrogen gas

Equipment:

-

250 L hydrogenation autoclave with stirring, heating, and cooling systems

Procedure:

-

Charge the 250 L hydrogenation autoclave with 89.5 kg of monomethylamine solution (equivalent to 36.2 kg of anhydrous MMA), approximately 5.5 kg of Raney nickel catalyst, and about 0.65 kg of sodium hydroxide solution.[7]

-

Pressurize the system with hydrogen gas and heat the mixture to approximately 65-67 °C with stirring.[7]

-

Introduce 56.3 kg of acetaldehyde into the autoclave over a period of about 3.3 hours, maintaining the hydrogen pressure at approximately 3 MPa.[7]

-

After the addition of acetaldehyde is complete, continue the reaction at the same temperature and pressure until hydrogen consumption ceases (approximately 1 hour).[7]

-

Stop the stirring, degas the autoclave, and allow the catalyst to settle.

-

Withdraw the supernatant and purify by fractional distillation to obtain high-purity this compound.

Quantitative Data:

-

Selectivity with respect to acetaldehyde: 85.6 mol%[7]

-

Molar yield relative to monomethylamine: 93%[7]

General Protocol for Reductive Amination with this compound

This protocol provides a general procedure for the synthesis of tertiary amines via reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride (STAB) as the reducing agent.[8][9]

Materials:

-

Aldehyde or ketone (1.0 eq)

-

This compound (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.2-1.5 eq)

-

Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

-

Acetic acid (catalytic amount, optional)

Procedure:

-

Dissolve the aldehyde or ketone and this compound in anhydrous DCM or DCE.

-

If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation and stir the mixture at room temperature for 30-60 minutes.

-

Add STAB portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for the synthesis of tertiary amines via reductive amination.

Synthesis of N-Ethyl-N-methylacrylamide

This protocol outlines the synthesis of N-ethyl-N-methylacrylamide via the acylation of this compound with acryloyl chloride.[10]

Materials:

-

This compound

-

Acryloyl chloride

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve this compound and a base (e.g., triethylamine, to act as an acid scavenger) in an anhydrous solvent and cool the mixture in an ice bath.

-

Slowly add acryloyl chloride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation or column chromatography.

Conclusion

This compound is a cornerstone precursor in the synthesis of a wide range of specialized molecules. Its favorable reactivity profile allows for its efficient incorporation into diverse molecular architectures, leading to the development of novel pharmaceuticals and advanced materials. The protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers, enabling the further exploration and application of this versatile chemical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Identification of this compound as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US8420864B2 - High-purity this compound and process for preparing same - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. lifechempharma.com [lifechempharma.com]

basicity and solubility of N-Ethylmethylamine in polar solvents

An In-depth Technical Guide to the Basicity and Solubility of N-Ethylmethylamine in Polar Solvents

Introduction

This compound (CAS 624-78-2), a secondary aliphatic amine with the chemical structure CH₃NHCH₂CH₃, is a volatile, colorless liquid that serves as a valuable building block in organic synthesis, pharmaceutical research, and the production of fine chemicals.[1][2] Its chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity.[3] Understanding the fundamental physicochemical properties of this compound, specifically its basicity and solubility in polar solvents, is critical for its effective application in drug development, reaction chemistry, and material science.

This technical guide provides a comprehensive overview of these core properties. It consolidates quantitative data, outlines detailed experimental protocols for their determination, and presents logical workflows and chemical principles through standardized visualizations for researchers, scientists, and drug development professionals.

Basicity of this compound

The basicity of an amine is a measure of its ability to accept a proton (H⁺), a characteristic governed by the availability of the lone pair of electrons on the nitrogen atom.[4] this compound is considered a moderately strong base, influenced by two primary factors:

-

Inductive Effect : The methyl and ethyl groups are electron-donating, pushing electron density towards the nitrogen atom. This increased electron density makes the lone pair more available for protonation, rendering the amine more basic than ammonia.[1][4][5]

-

Solvation Effects : The protonated form of a secondary amine, the ethylmethylammonium ion ([CH₃NH₂CH₂CH₃]⁺), is effectively stabilized by solvation in polar solvents, which contributes to the equilibrium favoring the protonated state.

The strength of a base is commonly expressed by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[3]

Data Presentation: Basicity Constants

The basicity of this compound is quantitatively described by the pKa of its conjugate acid and its corresponding pKb value.

| Parameter | Value | Temperature (°C) | Reference |

| pKa of Conjugate Acid | 10.9 | 25 | [1][6] |

| pKb | 3.1 | 25 | Calculated[3] |

| Note: The pKb was calculated using the formula pKa + pKb = 14 at 25°C. |

Experimental Protocol: Determination of pKa by Potentiometric Titration

This protocol details the determination of the pKa of this compound's conjugate acid.

Objective: To determine the pKa of this compound by titrating a solution of the amine with a standardized strong acid and monitoring the pH.

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers and volumetric flasks

Procedure:

-

Preparation of Amine Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 0.05 M.

-

Titration Setup: Place the beaker containing the amine solution on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized 0.1 M HCl solution over the beaker.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Endpoint Determination: As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to accurately determine the equivalence point, which is the point of maximum slope on the titration curve (pH vs. volume of HCl).

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

Identify the volume of HCl required to reach the equivalence point (Veq).

-

Determine the volume of HCl at the half-equivalence point (Veq/2).

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Solubility in Polar Solvents

The principle of "like dissolves like" is fundamental to understanding solubility. This compound is a polar molecule due to the electronegative nitrogen atom and the presence of an N-H bond. This structure allows it to engage in hydrogen bonding with polar solvents.[7][8]

In polar protic solvents like water and ethanol, the hydrogen atom on the nitrogen of this compound can act as a hydrogen bond donor, while the lone pair on the nitrogen can act as a hydrogen bond acceptor. These strong intermolecular interactions are the primary reason for its high solubility in such solvents.[1][9]

Data Presentation: Solubility Profile

While precise quantitative data at various temperatures is not widely published, this compound is consistently reported as being highly soluble or miscible in common polar solvents.

| Solvent | Polarity | Solubility | Reference |

| Water | High | Miscible / Highly Soluble | [1][7][10] |

| Ethanol | High | Miscible | [1] |

| Acetone | Medium | Miscible | [1] |

| Ethers | Low-Medium | Miscible | [1] |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

This protocol outlines a standard method for quantifying the solubility of this compound in a given polar solvent.[11]

Objective: To determine the solubility of this compound in a specific polar solvent (e.g., water) at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected polar solvent (analytical grade)

-

Temperature-controlled shaker bath

-

Sealed vials

-

Analytical balance (±0.0001 g)

-

Syringe with a solvent-resistant filter (e.g., 0.45 µm PTFE)

-

Pre-weighed, dry receiving flasks

-

Rotary evaporator or vacuum oven

Procedure:

-

Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures a saturated solution with undissolved amine present.

-

Saturation: Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, stop the agitation and allow any undissolved amine to settle. Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter to remove any suspended micro-droplets.

-

Mass Determination: Dispense the filtered saturated solution into a pre-weighed receiving flask and record the total mass of the flask and solution.

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature below the boiling point of this compound (36-37°C).[1]

-

Final Weighing: Once all the solvent has been removed and the flask has returned to room temperature, weigh the flask containing the non-volatile amine residue.

-

Calculation: Calculate the mass of the dissolved amine and the mass of the solvent. Express the solubility in grams of solute per 100 grams of solvent ( g/100 g).

Interplay of Basicity and Aqueous Solubility

The basicity of this compound directly enhances its solubility in acidic aqueous solutions. In the presence of an acid, the amine acts as a base and is protonated to form the ethylmethylammonium cation.[12] This ionic species is significantly more polar than the neutral amine, leading to much stronger ion-dipole interactions with water molecules. This acid-base reaction can be used to increase the solubility of amines in water or to extract them from a mixture of non-basic organic compounds.[13]

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound|CAS 624-78-2|RUO [benchchem.com]

- 3. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. N-Methylethylamine | C3H9N | CID 12219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. CAS 624-78-2: N-Ethyl-N-methylamine | CymitQuimica [cymitquimica.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Page loading... [guidechem.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Molecular Structure and Reactivity of N-Ethylmethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmethylamine, also known by its IUPAC name N-methylethanamine, is a secondary aliphatic amine with the chemical formula C₃H₉N.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and chemical reactivity. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, where this compound is a versatile building block.[2]

Molecular Structure and Properties

This compound is a colorless to light yellow, volatile liquid with a characteristic ammonia-like odor.[3] Its structure consists of a central nitrogen atom bonded to a methyl group, an ethyl group, and a hydrogen atom.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-methylethanamine | |

| Synonyms | N-Methylethylamine, Ethylmethylamine, NMEA | [3] |

| CAS Number | 624-78-2 | |

| Molecular Formula | C₃H₉N | [1] |

| Molecular Weight | 59.11 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Ammonia-like | [3] |

| Boiling Point | 36-37 °C | [3] |

| Melting Point | -71 °C (estimated) | [3] |

| Density | 0.688 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.374 | [3] |

| Flash Point | < -34 °C | [3] |

| pKa of Conjugate Acid | 10.9 (at 25 °C) | [3] |

| SMILES | CCNC | |

| InChI | 1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Interpretations |

| Infrared (IR) Spectroscopy | - N-H stretch: Broad band around 3300-3500 cm⁻¹- C-H stretch: Overlapping peaks in the 2800-3000 cm⁻¹ region- N-H bend: Sharp peak around 1580-1650 cm⁻¹- C-N stretch: Absorption in the 1020-1250 cm⁻¹ range |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 59- Base Peak: m/z = 44 ([C₂H₆N]⁺), resulting from the loss of a methyl group.- Other Fragments: m/z = 30 ([CH₄N]⁺), from the loss of an ethyl group. |

| ¹H NMR Spectroscopy | - Four distinct signals corresponding to the different proton environments.- The integrated proton ratio is 3:1:2:3. |

Reactivity of this compound

The reactivity of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic properties to the molecule.[3]

Basicity

As a secondary amine, this compound is a moderately strong base. The pKa of its conjugate acid is approximately 10.9, making it a stronger base than ammonia.[3] This basicity allows it to readily react with acids to form the corresponding ammonium salts.

Nucleophilicity

The lone pair on the nitrogen atom makes this compound an effective nucleophile, enabling it to participate in a variety of chemical transformations.

This compound readily undergoes Sₙ2 reactions with alkyl halides to form tertiary amines.[3] Further reaction can lead to the formation of quaternary ammonium salts. Careful control of stoichiometry is necessary to favor the formation of the desired product.[3]

It reacts with acylating agents such as acyl chlorides and acid anhydrides to form N,N-disubstituted amides.[2] This reaction is a cornerstone in the synthesis of various organic compounds.

This compound reacts with aldehydes and ketones to form enamines. This reaction is acid-catalyzed and proceeds via an iminium ion intermediate.

Bond Dissociation Energies

Experimental Protocols

Synthesis of this compound

Two common laboratory-scale methods for the synthesis of this compound are reductive amination and direct alkylation.

This method involves the reaction of methylamine with acetaldehyde to form an imine intermediate, which is then reduced in situ.[3]

Materials:

-

Methylamine

-

Acetaldehyde

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

-

Methanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a solution of methylamine (1.0 equivalent) in methanol, add acetaldehyde (1.1 equivalents) dropwise at 0 °C with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 2 hours to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH₃CN, 1.5 equivalents) in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation.

This method utilizes the nucleophilic substitution reaction between methylamine and an ethyl halide, such as ethyl bromide.[3]

Materials:

-

Methylamine (in excess)

-

Ethyl bromide

-

A suitable base (e.g., Sodium hydroxide)

-

Protic solvent (e.g., Methanol)

Procedure:

-

Dissolve an excess of methylamine in a protic solvent like methanol.

-

Add ethyl bromide dropwise to the stirred solution.

-

Add a base, such as sodium hydroxide, to neutralize the hydrobromic acid formed during the reaction.

-

The reaction mixture is then purified, typically by distillation, to isolate the this compound.

Acylation of this compound to form N-Ethyl-N-methylacetamide

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM)

-

Dilute hydrochloric acid

-

Dilute sodium hydroxide solution

-

Aqueous copper(II) sulfate solution

Procedure:

-

Dissolve this compound and 1.1 equivalents of pyridine in DCM.

-

Stir the solution under a nitrogen atmosphere and cool in an ice bath.

-

Add a solution of 1.05 equivalents of acetyl chloride in DCM dropwise.

-

Monitor the reaction progress by TLC. If the reaction is slow, a catalytic amount of DMAP can be added.

-

Once the reaction is complete, wash the organic phase with dilute acid, then dilute base.

-

A final wash with aqueous CuSO₄ will remove any remaining pyridine.

-

Dry the organic layer, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.

Visualizations

Caption: Logical relationship of this compound's core properties.

Caption: Experimental workflow for the synthesis of this compound via reductive amination.

Caption: Simplified signaling pathway of a Dopamine D2 receptor and the inhibitory action of an antagonist synthesized using this compound.

References

The Biological Activity of N-Ethylmethylamine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmethylamine (EMA), a secondary aliphatic amine with the chemical formula C₃H₉N, is a versatile and increasingly significant building block in the landscape of medicinal chemistry and drug discovery.[1][2] Its simple structure, consisting of an ethyl and a methyl group attached to a nitrogen atom, provides a reactive nucleophilic center, making it a valuable intermediate in the synthesis of a wide array of pharmaceutical compounds.[3][4] The incorporation of the N-ethylmethyl moiety can profoundly influence the pharmacological properties of a molecule, including its binding affinity, selectivity, and pharmacokinetic profile.[3][4] This technical guide provides an in-depth overview of the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Core Biological Activity: Enzyme Inhibition

The most well-documented biological activity of this compound and its derivatives is the inhibition of soluble epoxide hydrolase (sEH).[1][5] sEH is a key enzyme in the arachidonic acid cascade and is a therapeutic target for managing inflammation and hypertension.[5]

Soluble Epoxide Hydrolase (sEH) Inhibition

Recent research has identified this compound as a promising scaffold for the development of potent sEH inhibitors.[1][5] Through X-ray crystallographic fragment screening, this compound was found to form crucial hydrogen bonds with the catalytic residues of sEH, specifically Asp335, Tyr383, and Tyr466.[5] While this compound itself is a weak inhibitor, it serves as an excellent starting point for fragment-based drug discovery, leading to the development of significantly more potent derivatives.[1][5]

Quantitative Data: sEH Inhibition

The following table summarizes the inhibitory activity of this compound and a key derivative against soluble epoxide hydrolase.

| Compound | Target | IC50 Value | Fold Increase in Activity | Reference |

| This compound | Soluble Epoxide Hydrolase (sEH) | 800 µM | - | [5] |

| 2-({[2-(adamantan-1-yl)ethyl]amino}methyl)phenol | Soluble Epoxide Hydrolase (sEH) | 0.51 µM | >1500x | [5] |

Role in Central Nervous System (CNS) Drug Development

The N-ethylmethylamino moiety is a common feature in various biologically active molecules, particularly those targeting the central nervous system.[2][3] It is frequently incorporated into drug candidates to modulate their interaction with CNS receptors, such as dopamine receptors.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline key experimental protocols relevant to the study of this compound and its derivatives.

Protocol 1: X-ray Crystallographic Fragment Screening for sEH Inhibitor Identification

This protocol describes the methodology used to identify this compound as a scaffold for sEH inhibitors.[5]

Objective: To identify small molecule fragments that bind to the active site of soluble epoxide hydrolase (sEH) using X-ray crystallography.

Materials:

-

Purified sEH crystals

-

Fragment cocktails (solutions containing multiple small molecule fragments)

-

Individual fragment solutions

-

Cryoprotectant solution

-

X-ray diffraction equipment

Procedure:

-

Crystal Soaking (Cocktails): Soak purified sEH crystals in solutions containing cocktails of multiple fragments to screen a large number of compounds efficiently.

-

X-ray Diffraction and Data Collection: Mount the soaked crystals and expose them to an X-ray beam to collect diffraction data.

-

Data Analysis: Analyze the electron density maps to identify any "hits" – fragments that are observed to be bound to the enzyme's active site.

-

Deconvolution and Individual Soaking: Once a hit is identified from a cocktail, soak new sEH crystals in solutions containing each individual fragment from that cocktail to determine which specific fragment is responsible for the binding.

-

Co-crystal Structure Determination: Collect diffraction data from the crystals soaked with the individual hit fragment to determine the high-resolution co-crystal structure. This reveals the precise binding mode of the fragment, including key interactions with catalytic residues (e.g., Asp335, Tyr383, and Tyr466 for sEH).

-

Scaffold Identification: Based on the binding mode and interactions, identify promising scaffolds, such as this compound, for further chemical elaboration.

Protocol 2: Synthesis of this compound Derivatives via Reductive Amination

This is a general protocol for synthesizing derivatives of this compound, a common reaction in medicinal chemistry.[3][4]

Objective: To synthesize an N-ethyl-N-methyl derivative of a target molecule using reductive amination.

Materials:

-

A ketone or aldehyde starting material (e.g., 4-piperidone hydrochloride)

-

This compound

-

A reducing agent (e.g., sodium triacetoxyborohydride)

-

Anhydrous solvent (e.g., dichloromethane - DCM)

-

A non-nucleophilic base (e.g., triethylamine)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Free Base Liberation: Suspend the ketone/aldehyde starting material (1.0 equivalent) in anhydrous DCM. If it is a salt (e.g., hydrochloride), add a base like triethylamine (1.1 equivalents) and stir for approximately 10 minutes at room temperature.

-

Imine Formation: Add this compound (1.2 equivalents) to the mixture and stir for 30 minutes.

-

Reduction: Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), in portions over 15 minutes. Monitor the temperature to ensure it does not exceed 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and purify the crude product using an appropriate method such as column chromatography to obtain the desired this compound derivative.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. This compound|CAS 624-78-2|RUO [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Identification of this compound as a novel scaffold for inhibitors of soluble epoxide hydrolase by crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-Ethylmethylamine via Reductive Amination: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylmethylamine (EMA) is a secondary amine that serves as a crucial building block in the synthesis of a wide range of organic compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure, featuring both a methyl and an ethyl group attached to a nitrogen atom, imparts specific properties that are leveraged in the development of novel molecules. Reductive amination represents a versatile and widely employed method for the synthesis of this compound, offering a direct and efficient route from simple carbonyl compounds and amines.[2] This application note provides detailed protocols and comparative data for the synthesis of this compound via reductive amination, tailored for professionals in research and drug development.

Reaction Principle

Reductive amination involves two key steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[1][3] For the synthesis of this compound, two primary reductive amination routes are commonly utilized:

-

Reaction of Methylamine with Acetaldehyde: In this approach, methylamine reacts with acetaldehyde to form an N-ethylidenemethanamine intermediate, which is then reduced to yield this compound.[1][2]

-

Reaction of Ethylamine with Formaldehyde: This alternative route involves the reaction of ethylamine with formaldehyde to generate an imine intermediate that is subsequently reduced to the final product.[4]

The choice of reducing agent is critical to the success of the reaction, with common options including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[1][2]

Comparative Data of Synthesis Protocols

The following table summarizes quantitative data from different protocols for the synthesis of this compound via reductive amination, providing a clear comparison for researchers to select the most suitable method for their specific needs.

| Parameter | Protocol 1: Methylamine & Acetaldehyde (Lab Scale) | Protocol 2: Methylamine & Acetaldehyde (Industrial Scale) |

| Starting Materials | Methylamine, Acetaldehyde | Monomethylamine (40.5% aq. solution), Acetaldehyde |

| Reducing Agent | Sodium borohydride[1] | Hydrogen gas with Raney nickel catalyst[5][6] |

| Solvent | Methanol[1] | Aqueous |

| Catalyst | None specified | Raney nickel, Sodium hydroxide[5][6] |

| Reaction Temperature | 0 °C to Room Temperature[1] | 65-67 °C[5][6] |

| Reaction Pressure | Atmospheric | ~3 MPa[4][6] |

| Reaction Time | ~6 hours[1] | ~4.3 hours[5][6] |

| Selectivity | Not specified | 85.6 mol% with respect to acetaldehyde[4][6] |

| Molar Yield | Not specified | 93% relative to monomethylamine[4][6] |

| Purification Method | Extraction and Distillation[1] | Fractional Distillation[4][5] |

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis via Reductive Amination of Acetaldehyde with Methylamine

This protocol is suitable for small-scale synthesis in a research laboratory setting.

Materials:

-

Methylamine (in methanol or as a solution)

-

Acetaldehyde

-

Methanol

-

Sodium borohydride

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve methylamine (1.0 equivalent) in methanol. Cool the solution to 0 °C in an ice bath. Add acetaldehyde (1.1 equivalents) dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the N-ethylidenemethanamine intermediate.[1]

-

Reduction: Cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains low. After all the sodium borohydride has been added, allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.[1]

-

Workup: Quench the reaction by the slow and careful addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.[1]

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The crude this compound can be further purified by distillation.[1]

Protocol 2: Industrial-Scale Synthesis via Catalytic Reductive Amination

This protocol is adapted from an industrial process for the large-scale production of high-purity this compound.[4][5][6]

Materials:

-

Monomethylamine (40.5% aqueous solution)

-

Acetaldehyde

-

Raney nickel catalyst

-

Sodium hydroxide (aqueous solution)

-

Hydrogen gas

Procedure:

-

Reactor Setup: In a high-pressure hydrogenation reactor equipped with a stirring system and temperature control, charge the monomethylamine solution, Raney nickel catalyst, and sodium hydroxide solution.[4][5]

-

Reaction Conditions: Seal the reactor and pressurize with hydrogen gas. Heat the mixture to approximately 65-67 °C.[5][6]

-

Acetaldehyde Addition: Introduce acetaldehyde into the reactor over a period of about 3.3 hours while maintaining the hydrogen pressure at approximately 3 MPa.[4][6]

-

Reaction Completion: After the acetaldehyde addition is complete, continue to maintain the temperature and hydrogen pressure until hydrogen consumption ceases (approximately 1 hour), indicating the reaction is complete.[4][6]

-

Catalyst Separation and Product Recovery: Stop the stirring and allow the catalyst to settle. The supernatant containing the crude this compound is then removed.[4][5]

-

Purification: The crude product is subjected to fractional distillation under atmospheric pressure to obtain high-purity this compound.[4][5]

Visualizations

Caption: General workflow for the synthesis of this compound via reductive amination.

Caption: Key chemical transformations in the reductive amination synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of N-Ethylmethylamine from Acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-Ethylmethylamine (EMA) from acetaldehyde via reductive amination. The methodologies outlined are suitable for both laboratory and industrial-scale production, ensuring high purity and yield of the final product.

Introduction